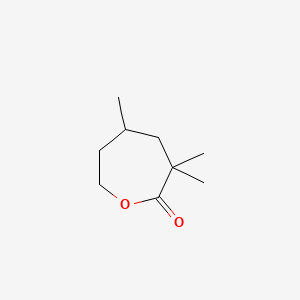

3,3,5-Trimethyloxepan-2-one

Beschreibung

3,3,5-Trimethyloxepan-2-one is a seven-membered cyclic ester (lactone) with three methyl substituents at the 3rd, 3rd, and 5th positions of the oxepane ring. Lactones of this class are often studied for their chemical stability, reactivity, and applications in organic synthesis, fragrances, or pharmaceutical intermediates. The seven-membered ring structure imparts unique steric and electronic properties compared to smaller (e.g., five- or six-membered) lactones.

Eigenschaften

CAS-Nummer |

56305-13-6 |

|---|---|

Molekularformel |

C9H16O2 |

Molekulargewicht |

156.22 g/mol |

IUPAC-Name |

3,3,5-trimethyloxepan-2-one |

InChI |

InChI=1S/C9H16O2/c1-7-4-5-11-8(10)9(2,3)6-7/h7H,4-6H2,1-3H3 |

InChI-Schlüssel |

JRFFZQFBDMFGRM-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CCOC(=O)C(C1)(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,5-Trimethyloxepan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 3,3,5-trimethylhexanoic acid. The reaction conditions often include the use of strong acids like sulfuric acid or p-toluenesulfonic acid at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 3,3,5-Trimethyloxepan-2-one may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

3,3,5-Trimethyloxepan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxepane derivatives.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions typically involve the use of strong nucleophiles such as alkoxides or amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxepane derivatives, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

3,3,5-Trimethyloxepan-2-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing complex molecules and polymers.

Biology: The compound’s derivatives are studied for their potential biological activities.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of specialty polymers and materials with unique properties.

Wirkmechanismus

The mechanism of action of 3,3,5-Trimethyloxepan-2-one involves its interaction with specific molecular targets. The compound can act as a precursor in various chemical reactions, facilitating the formation of desired products through its reactive oxepane ring. The pathways involved often include nucleophilic attack on the ring, leading to ring-opening or substitution reactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize 3,3,5-trimethyloxepan-2-one, we compare it with three categories of analogous compounds: cyclic ketones , other lactones , and methyl-substituted cyclic molecules . Key parameters include molecular structure, physicochemical properties, and industrial applications.

Table 1: Comparative Analysis of 3,3,5-Trimethyloxepan-2-one and Analogues

Structural and Functional Insights

Ring Size and Stability: Smaller lactones (e.g., γ-valerolactone) exhibit higher ring strain, leading to faster hydrolysis rates compared to seven-membered lactones like 3,3,5-trimethyloxepan-2-one. Larger rings (e.g., δ-decalactone) are more stable but less reactive .

Applications: 3,3,5-Trimethylcyclohexanone (a structural analog with a ketone group) is used in coatings due to its solvent properties and compatibility with polymers . In contrast, lactones like δ-decalactone are prioritized in flavor/fragrance industries for their fruity odor.

Safety and Handling: Cyclohexanone derivatives like 3,3,5-trimethylcyclohexanone require precautions against prolonged exposure (UN2810 classification) , whereas smaller lactones (e.g., γ-valerolactone) are safer for industrial use.

Biologische Aktivität

3,3,5-Trimethyloxepan-2-one is a compound that has garnered attention due to its potential biological activities. This article focuses on its synthesis, biological evaluation, and the mechanisms underlying its effects based on recent research findings.

Chemical Structure and Properties

3,3,5-Trimethyloxepan-2-one (C9H16O2) is characterized by its oxepane ring structure, which contributes to its unique chemical properties. The compound's molecular structure can be represented as follows:

Biological Activity Overview

Antimicrobial Activity:

Recent studies have indicated that 3,3,5-trimethyloxepan-2-one exhibits significant antimicrobial properties. For example, it has shown antifungal activity against various strains of Candida and selective action against Gram-positive bacteria such as Micrococcus luteus. Furthermore, it demonstrated moderate effectiveness against certain Gram-negative bacteria including Citrobacter freundii and Achromobacter xylosoxidans .

Cytotoxicity:

The compound has been evaluated for its cytotoxic effects against human cancer cell lines. In vitro studies revealed that 3,3,5-trimethyloxepan-2-one induced apoptosis in cancer cells by activating key apoptotic pathways. Specifically, it was shown to increase the activity of caspases 3 and 7 significantly, indicating its potential as an anticancer agent .

The biological activity of 3,3,5-trimethyloxepan-2-one appears to be mediated through several mechanisms:

-

DNA Gyrase Inhibition:

The compound interacts with DNA gyrase, a crucial enzyme for bacterial DNA replication. It forms hydrogen bonds with critical residues in the enzyme's active site, which is essential for its antibacterial activity. This interaction is similar to that of known antibiotics like ciprofloxacin . -

Apoptotic Pathway Activation:

In cancer cells, 3,3,5-trimethyloxepan-2-one triggers apoptosis via mitochondrial pathways. It enhances the expression of pro-apoptotic proteins such as p53 and Bax while downregulating anti-apoptotic proteins like Bcl-2. This shift promotes cell death in malignant cells .

Data Summary

The following table summarizes the biological activities and effects of 3,3,5-trimethyloxepan-2-one based on recent studies:

Case Studies

Several case studies illustrate the efficacy of 3,3,5-trimethyloxepan-2-one in various biological contexts:

-

Antifungal Efficacy Study:

A study evaluated the antifungal properties of various derivatives of trimethyloxepan compounds against clinical isolates of Candida. The results indicated that certain derivatives exhibited significant growth inhibition compared to control groups. -

Cancer Cell Line Study:

In another investigation focusing on HepG2 liver cancer cells, treatment with 3,3,5-trimethyloxepan-2-one resulted in a notable decrease in cell viability and an increase in apoptotic markers after 48 hours of exposure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.